molecular formula C17H12Cl2N2OS B2535776 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide CAS No. 313661-71-1

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide

Cat. No.: B2535776
CAS No.: 313661-71-1
M. Wt: 363.26
InChI Key: SEDIJZWBZVHTCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic ring, the amide group, and the thiazole ring would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group might be involved in reactions with acids or bases, and the aromatic ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Environmental Fate and Behavior of Chlorinated Compounds

Chlorophenols in the Environment

Studies on chlorophenols, structurally related to the query compound through the presence of chlorine and phenyl groups, highlight their occurrence, fate, and behavior in aquatic environments. Chlorophenols, used extensively in industrial processes, have been found to persist in water bodies, leading to concerns over their ecological impacts. Their degradation in natural and engineered systems has been extensively researched to understand their persistence and transformation products (Haman, Dauchy, Rosin, & Munoz, 2015).

Biodegradation of Environmental Contaminants

The role of microorganisms in the degradation of chemical compounds, including those structurally or functionally related to "N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide", is crucial for mitigating their environmental impact. Research focuses on identifying microbial strains capable of decomposing these compounds, thereby reducing their persistence in ecosystems and mitigating potential toxic effects on aquatic life and human health (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).

Toxicological Studies and Safety Assessments

Toxicity and Environmental Impact

The toxicological profile of chlorinated compounds, including their mechanisms of toxicity, clinical features of poisoning, and potential treatments, has been the subject of extensive research. Understanding these aspects is vital for assessing the risks associated with exposure to these compounds and for developing strategies to manage accidental poisonings effectively. Studies have detailed the toxicological mechanisms at the molecular level, including oxidative stress and damage to cellular structures, particularly in the lungs (Dinis-Oliveira, Duarte, Sánchez-Navarro, Remião, Bastos, & Carvalho, 2008).

Environmental Monitoring and Risk Assessment

Research into the environmental presence and health implications of chlorinated phenols and related compounds underscores the importance of monitoring their levels in various environmental matrices. Assessing the impact of these compounds on aquatic ecosystems and human health through epidemiological studies and risk assessments is essential for informing public health policies and environmental regulations (Krijgsheld & Gen, 1986).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, it might be toxic or hazardous if ingested, inhaled, or in contact with skin .

Future Directions

The future directions for research on this compound could include exploring its potential uses, improving methods for its synthesis, and studying its behavior under different conditions .

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c1-10-3-2-4-12(7-10)16(22)21-17-20-15(9-23-17)11-5-6-13(18)14(19)8-11/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDIJZWBZVHTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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